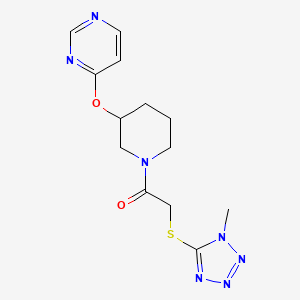

2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Description

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a heterocyclic compound featuring a tetrazole-thioether moiety linked to a piperidine ring substituted with a pyrimidinyloxy group. Its structure combines pharmacologically relevant motifs:

- Tetrazole ring: Known for metabolic stability and hydrogen-bonding capacity, often used as a bioisostere for carboxylic acids in drug design.

- Piperidine-pyrimidinyloxy group: The pyrimidine oxygen substitution may enhance solubility or receptor interactions.

Propriétés

IUPAC Name |

2-(1-methyltetrazol-5-yl)sulfanyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N7O2S/c1-19-13(16-17-18-19)23-8-12(21)20-6-2-3-10(7-20)22-11-4-5-14-9-15-11/h4-5,9-10H,2-3,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJVWTMOKRGFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)N2CCCC(C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound consists of a tetrazole ring linked via a thioether to a piperidine moiety substituted with a pyrimidine group. This unique combination is thought to contribute to its biological activities.

Molecular Formula: CHNOS

Key Functional Groups:

- Tetrazole ring

- Thioether linkage

- Piperidine ring

- Pyrimidine moiety

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrazole Ring: Reacting 1-methylhydrazine with sodium azide.

- Thioether Formation: The tetrazole derivative is reacted with a thiol compound.

- Piperidine and Pyrimidine Substitution: The thioether is then reacted with piperidine derivatives containing pyrimidine groups.

Antimicrobial Activity

Research has shown that derivatives of tetrazole and piperidine exhibit significant antimicrobial properties. A study evaluating various tetrazole-piperidine derivatives demonstrated promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound was found to possess activity comparable to established antibiotics, indicating its potential as a lead molecule for antimicrobial drug development .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways, which are critical in programmed cell death.

The proposed mechanism of action involves:

- Interaction with Enzymes: The tetrazole moiety may chelate metal ions, inhibiting metalloproteins involved in cellular processes.

- Receptor Modulation: The piperidine and pyrimidine components interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis.

Case Studies

- Antimicrobial Evaluation: A series of studies have confirmed the antimicrobial efficacy of tetrazole-piperidine derivatives, highlighting their potential as new antibiotics .

- Cancer Cell Line Studies: Research involving lung cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent.

Comparaison Avec Des Composés Similaires

Tetrazole Derivatives with Piperidine Linkages

The compound 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (compounds 22–28 in ) shares the tetrazole-piperidine-ethanone backbone but differs in key substituents:

Key implications :

- The 1-methyl tetrazole in the target compound may improve metabolic stability compared to aryl-substituted analogs, which are prone to oxidative metabolism.

Other Heterocyclic Compounds

Compounds like (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one () and 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine () differ fundamentally in core structures (thiazolidinone, pyridazine-pyrazole vs. tetrazole-piperidine), limiting direct comparability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.